REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([CH2:9]O)=[CH:7][CH:6]=1)=[O:4].S(Cl)([Cl:15])=O>C(Cl)Cl>[Cl:15][CH2:9][C:8]1[CH:11]=[CH:12][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
332 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(CO)C=C1
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at gentle reflux for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride and methylene chloride are removed
|
Type
|
CUSTOM
|
Details
|
the yellow oil triturated with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |